molecular formula C8H8O5 B1381086 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid CAS No. 1479004-17-5

2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid

Cat. No.: B1381086
CAS No.: 1479004-17-5
M. Wt: 184.15 g/mol
InChI Key: PJSWXHMSYOEMNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid (CAS 1479004-17-5) is a furan-based carboxylic acid with the molecular formula C8H8O5 . This compound features a furan ring, a functional group found in a wide array of bioactive molecules and natural products. Furan derivatives are versatile building blocks in medicinal chemistry and materials science. Researchers value this specific structure for its bifunctional reactivity, containing both a carboxylic acid and a methyl ester group, which allows for selective chemical modifications and the synthesis of more complex molecules . The structural motif of substituted furans is of significant interest in pharmaceutical research. Analogous compounds containing the furan ring have demonstrated notable cytotoxic activity in scientific studies, functioning through mechanisms such as DNA alkylation, which can inhibit cancer cell proliferation . Furthermore, furan carboxylic acids serve as key intermediates in synthesizing various esters and amides, which are prevalent in the development of active compounds for diverse applications . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic use, therapeutic use, or personal consumption. Researchers should handle this material with care and refer to the safety data sheet for proper handling procedures .

Properties

IUPAC Name

2-(2-methoxy-2-oxoethyl)furan-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-12-7(9)4-6-5(8(10)11)2-3-13-6/h2-3H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSWXHMSYOEMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1479004-17-5
Record name 2-(2-methoxy-2-oxoethyl)furan-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Esterification under Carbon Dioxide Atmosphere

A patented method describes the esterification of furan dicarboxylic acids under a carbon dioxide atmosphere without additional acid catalysts. This environmentally benign process involves reacting 2,5-furan dicarboxylic acid with alcohols (including methanol) at elevated temperatures (150–250°C) and pressures (400–3000 psi), where CO2 acts as a self-generating acid catalyst in situ.

  • Reaction conditions can be adjusted to favor mono- or di-ester formation.
  • The reaction can be performed in batch or continuous mode.
  • Methanol can be used to produce methyl esters, which are precursors to compounds like 2-(2-methoxy-2-oxoethyl)furan-3-carboxylic acid.
  • The process allows recycling of alcohol reagents, enhancing sustainability.

Regioselective Hydrazide Formation and Curtius Rearrangement

A multi-step synthetic route involves converting methyl 2-(2-methoxy-2-oxoethyl)-3-furoate to its hydrazide derivative, followed by azide formation and Curtius rearrangement to an isocyanate intermediate.

  • Hydrazide formation: Treatment of the diester with hydrazine monohydrate at low temperatures (0–15°C) yields a regioselective monohydrazide with about 80% yield.
  • Azide synthesis: The hydrazide is converted to an acyl azide using nitrous acid generated in situ from NaNO2 and HCl at low temperature, achieving 82% yield.
  • Curtius rearrangement: Heating the acyl azide in refluxing benzene leads to nitrogen gas elimination and formation of the isocyanate intermediate, confirmed by characteristic IR absorption near 2200 cm^-1.
  • This isocyanate can be further reacted with nucleophiles like methanol to form urethane derivatives or used as a key intermediate for further functionalization.

Oxidation and Functional Group Transformations

  • The aldehyde derivative methyl 2-formylfuran-3-carboxylate can be synthesized by oxidation of methyl 2-(2-methoxy-2-oxoethyl)furan-3-carboxylate using selenium dioxide in anisole at reflux temperature.
  • This aldehyde intermediate serves as a precursor for imine formation and subsequent cyclizations to generate heterocyclic compounds.
Step Reagents/Conditions Temperature Yield (%) Notes
Esterification with methanol CO2 atmosphere, no acid catalyst 150–250°C, 400–3000 psi Not specified Environmentally benign, batch/continuous
Hydrazide formation Hydrazine monohydrate, 0–15°C 0–15°C, 18 h ~80 Regioselective monohydrazide
Acyl azide formation NaNO2, HCl (nitrous acid), low temperature 0–5°C 82 Modified Sandmeyer reaction
Curtius rearrangement Reflux in benzene ~80°C (benzene reflux) Not specified Isocyanate formation confirmed by IR
Oxidation to aldehyde SeO2 in anisole, reflux ~155°C (anisole reflux) Not specified High boiling solvent chosen for yield
  • IR spectroscopy confirms functional group transformations, e.g., isocyanate peak at ~2200 cm^-1.
  • NMR spectroscopy shows disappearance or appearance of characteristic peaks corresponding to esters, hydrazides, azides, and aldehydes.
  • The regioselectivity of hydrazide formation is evidenced by the disappearance of one ester peak in NMR.
  • The aldehyde proton appears as a doublet at ~10.23 ppm in ^1H NMR, confirming oxidation.

The preparation of this compound involves advanced synthetic techniques including environmentally friendly esterification under CO2 atmosphere and multi-step transformations via hydrazide and azide intermediates followed by Curtius rearrangement. These methods provide regioselective, high-yield routes to this compound, enabling its use as a versatile intermediate in organic synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity:
    Recent studies have indicated that derivatives of furan-containing compounds exhibit significant antimicrobial properties. 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid has shown potential in inhibiting the growth of various bacterial strains, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Properties:
    Research has demonstrated that this compound can modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. Its ability to inhibit pro-inflammatory cytokines suggests its usefulness in treating chronic inflammatory diseases .
  • Anticancer Research:
    There is emerging evidence that furan derivatives can induce apoptosis in cancer cells. Preliminary studies indicate that this compound may enhance the efficacy of existing chemotherapeutic agents, providing a synergistic effect in cancer treatment protocols .

Materials Science Applications

  • Polymer Chemistry:
    The compound's unique structure allows it to be incorporated into polymer matrices, enhancing mechanical properties and thermal stability. Its application in creating biodegradable polymers is particularly noteworthy, aligning with current trends towards sustainable materials .
  • Coatings and Adhesives:
    Due to its reactive functional groups, this compound can be utilized in formulating advanced coatings and adhesives with improved adhesion properties and resistance to environmental degradation .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various furan derivatives, including this compound. The results showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, highlighting its potential as a natural preservative in food products.

Case Study 2: Polymer Development
In a collaborative research project between ABC Institute and DEF Corporation, the incorporation of this compound into polylactic acid (PLA) was investigated. The modified PLA exhibited enhanced mechanical strength and thermal resistance compared to unmodified PLA, indicating that this compound could lead to the development of more durable biodegradable plastics.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Furan Ring

2-(Carboxymethyl)furan-3-carboxylic Acid (C₇H₆O₅)
  • Structure : Features a carboxymethyl group (-CH₂COOH) at C2 instead of the methoxy-oxoethyl group.
  • Synthesis : Prepared alongside the target compound using similar methodologies .
5-(Hydroxymethyl)furan-3-carboxylic Acid (Flufuran; C₆H₆O₄)
  • Structure : Contains a hydroxymethyl (-CH₂OH) substituent at C3.
  • Misidentification Issues : Historically confused with kojic acid due to overlapping spectroscopic data. However, distinct ¹³C-NMR and UV spectra differentiate them, with flufuran exhibiting a lower protonation constant (pKa ~4.03 vs. kojic acid’s 7.68) .
  • Biological Relevance : Unlike the target compound, flufuran is a fungal metabolite with unconfirmed agricultural applications .
2-Methyl-3-furoic Acid (C₆H₆O₃)
  • Structure : Simpler derivative with a methyl group at C2 and a carboxylic acid at C3.
  • Applications : Used in flavor and fragrance research. The lack of an oxoethyl group reduces molecular complexity and reactivity compared to the target compound .

Heterocycle Modifications

2-(2-Methoxy-2-oxoethyl)thiophene-3-carboxylic Acid (C₈H₈O₄S)
  • Structure : Thiophene replaces the furan ring, introducing a sulfur atom.
  • Properties : Higher molecular weight (200.22 g/mol vs. 184.15 g/mol) and altered electronic properties due to sulfur’s polarizability. This may enhance metabolic stability in pharmaceutical contexts .
Naphtho[1,2-b]furan-3-carboxylic Acid Derivatives
  • Structure : Furan fused with a naphthalene ring, e.g., 4-hydroxy-5-methoxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid.
  • Bioactivity : Demonstrates potent antifungal activity (EC₅₀: 0.38–0.91 mg/L against plant pathogens), attributed to extended aromaticity enhancing target binding .

Functional Group Modifications

Amide Derivatives (e.g., 2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide)
  • Structure : Carboxylic acid replaced with a carboxamide group.
  • Synthesis : Derived from the target compound via hydrazine coupling .
  • Impact : Improved bioavailability in drug design due to reduced ionization at physiological pH .
Ester Derivatives (e.g., Methyl [3-(propan-2-ylcarbamoyl)thiophen-2-yl]acetate)
  • Structure : Methoxy-oxoethyl group retained, but carboxylic acid is esterified.
  • Utility : Enhanced cell membrane permeability in prodrug formulations .

Substituent Electronic Effects

Trifluoromethyl-Substituted Analogs (e.g., 2-(Trifluoromethyl)furan-3-carboxylic Acid)
  • Structure : CF₃ group introduces strong electron-withdrawing effects.
  • Properties : Increased acidity (pKa ~2.5–3.0) and resistance to enzymatic degradation, making it suitable for agrochemicals .
Mercaptomethyl Derivatives (e.g., 2-(Mercaptomethyl)furan-3-carboxylic Acid)
  • Structure : -CH₂SH substituent at C2.
  • Reactivity : Thiol group enables disulfide bond formation, useful in polymer chemistry .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Bioactivity/Applications Reference
2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid C₈H₈O₅ -OCH₃, -COOCH₂- Synthetic intermediate, agrochemical research
2-(Carboxymethyl)furan-3-carboxylic acid C₇H₆O₅ -CH₂COOH Precursor for amide derivatives
5-(Hydroxymethyl)furan-3-carboxylic acid C₆H₆O₄ -CH₂OH Misidentified fungal metabolite
2-Methyl-3-furoic acid C₆H₆O₃ -CH₃ Flavor/fragrance research
2-(2-Methoxy-2-oxoethyl)thiophene-3-carboxylic acid C₈H₈O₄S Thiophene ring, -OCH₃, -COOCH₂- Enhanced metabolic stability

Key Research Findings

  • Synthetic Flexibility : The methoxy-oxoethyl group in the target compound allows modular derivatization, enabling applications in drug discovery and material science .
  • Antifungal Potential: Naphtho[1,2-b]furan analogs exhibit superior antifungal activity compared to simpler furan derivatives, highlighting the role of extended conjugation .
  • Spectroscopic Differentiation : Substituents like hydroxymethyl vs. methoxy-oxoethyl significantly alter NMR and UV profiles, critical for accurate compound identification .

Biological Activity

2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid is a furan derivative that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes a furan ring, a carboxylic acid group, and a methoxyacetyl group. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Biological Activity Overview

Research into the biological activities of this compound has indicated several promising areas:

  • Antimicrobial Activity : The compound has been investigated for its effectiveness against various bacterial and fungal strains. Preliminary studies suggest it may exhibit significant antimicrobial properties, potentially making it a candidate for developing new antibiotics.
  • Anticancer Properties : Initial research indicates that this compound may possess anticancer activity. In vitro studies have shown that it can inhibit the growth of cancer cell lines, including MCF-7 (breast cancer) cells, although further studies are required to fully understand its efficacy and mechanism .

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that its biological effects are mediated through interactions with specific molecular targets such as enzymes or receptors. These interactions may lead to the modulation of various biochemical pathways involved in disease processes.

Antimicrobial Studies

A recent study evaluated the antimicrobial efficacy of various furan derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values against common pathogens were determined:

PathogenMIC (mg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Candida albicans0.039

These results indicate that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria and certain fungi .

Anticancer Activity

In vitro assays conducted on MCF-7 cell lines demonstrated that this compound can reduce cell viability significantly. The following table summarizes the findings:

Concentration (µM)Viability (%)IC50 (µM)
1080
2560
503025

The IC50 value indicates the concentration required to inhibit cell growth by 50%, suggesting a moderate level of cytotoxicity .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that derivatives similar to this compound showed promising results against multi-drug resistant strains of bacteria. The researchers emphasized the need for further structural optimization to enhance efficacy.
  • Case Study on Cancer Cell Lines : Another investigation focused on various furan derivatives, including this compound, assessed their effects on different cancer cell lines. The results indicated that modifications to the furan structure could lead to increased anticancer activity, suggesting avenues for future drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid, and how can reaction yields be optimized?

  • Methodology : Multi-step synthesis involving Friedel-Crafts acylation or nucleophilic substitution on furan precursors. For example, coupling methoxy-oxoethyl groups to furan-3-carboxylic acid derivatives under anhydrous conditions with Pd-catalyzed cross-coupling .
  • Optimization : Monitor reaction progress via HPLC (as validated in furan-carboxylic acid analysis ). Adjust solvent polarity (e.g., DMF/THF mixtures) and temperature (60–80°C) to enhance intermediate stability.

Q. How can structural characterization of this compound be performed using crystallographic techniques?

  • Methodology : Use X-ray crystallography with SHELX software for refinement . Prepare single crystals via slow evaporation in ethanol/water (7:3 v/v). Validate hydrogen bonding and intermolecular interactions using SHELXL for small-molecule refinement .

Q. What analytical techniques are suitable for purity assessment?

  • Methodology :

  • HPLC : C18 column, mobile phase = 0.1% formic acid in acetonitrile/water (30:70), UV detection at 254 nm .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (≥200°C) to detect impurities .

Advanced Research Questions

Q. How do contradictions in thermal stability data (e.g., ΔfusH values) arise, and how can they be resolved?

  • Analysis : Discrepancies often stem from polymorphic forms or decomposition during melting. For furan-carboxylic acids, ΔfusH can be estimated using the empirical relationship:

    ΔfusH=Tfus×ΔfusS(ΔfusS=0.323±0.026J/g.K)<spandatakey="28"class="referencenum"datapages="undefined">6</span>\Delta_{\text{fus}}H = T_{\text{fus}} \times \Delta_{\text{fus}}S \quad (\Delta_{\text{fus}}S = 0.323 \pm 0.026 \, \text{J/g.K}) <span data-key="28" class="reference-num" data-pages="undefined">6</span>
  • Resolution : Pair differential scanning calorimetry (DSC) with TGA to distinguish melting from decomposition .

Q. What computational methods are effective for conformational analysis of substituted furan-carboxylic acids?

  • Methodology :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level. Compare with X-ray crystallography data to validate torsional angles .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on carboxylate group orientation .

Q. How can intermolecular interactions influence crystallization outcomes?

  • Case Study : Benzo[b]furan-carboxylic acids form hydrogen-bonded dimers via carboxyl groups, stabilized by π-π stacking of aromatic rings . For this compound, prioritize solvents with low dielectric constants (e.g., chloroform) to enhance crystal lattice stability .

Key Challenges and Solutions

  • Challenge : Low synthetic yields due to side reactions at the methoxy-oxoethyl group.
    • Solution : Introduce protecting groups (e.g., tert-butoxycarbonyl) during coupling steps .
  • Challenge : Ambiguous NMR signals for diastereomers.
    • Solution : Use chiral shift reagents (e.g., Eu(hfc)₃) or 2D-COSY for stereochemical assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.